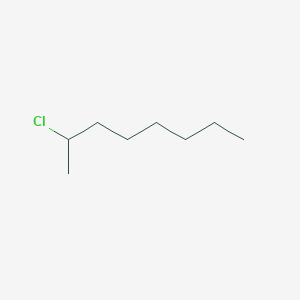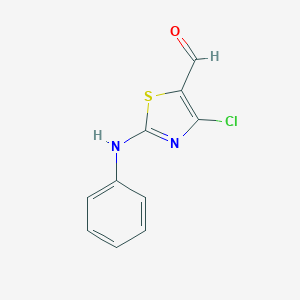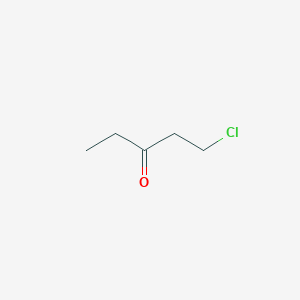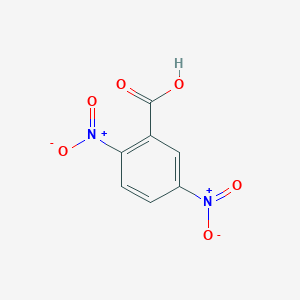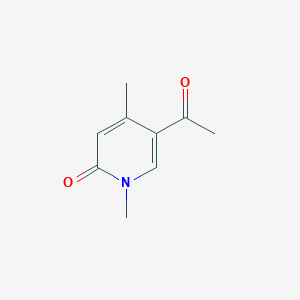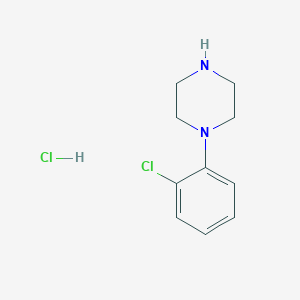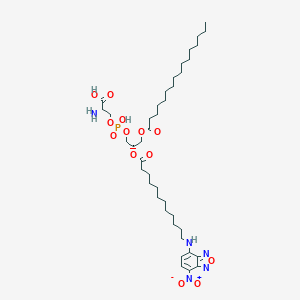
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine, also known as NBD-PS, is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. This phospholipid is a derivative of phosphatidylserine, a membrane phospholipid that is commonly found in eukaryotic cells. NBD-PS has a nitrobenzoxadiazole (NBD) fluorescent tag attached to its acyl chain, which allows for easy detection and visualization of the phospholipid in cells and tissues.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is based on the fluorescent properties of the NBD tag. When excited with light of a specific wavelength, the NBD tag emits fluorescence, which can be detected using fluorescence microscopy. The intensity of the fluorescence is proportional to the amount of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine present in the sample, which allows for quantification of the phospholipid.
Biochemical and Physiological Effects
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has no known biochemical or physiological effects on cells or tissues. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine does not interfere with the normal function of the phospholipid in the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine in lab experiments is its ability to label and visualize phospholipids in live cells. This allows for the study of membrane dynamics and lipid trafficking in real-time. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is its sensitivity to environmental factors such as pH and temperature. Changes in these factors can affect the fluorescence properties of the NBD tag, which can lead to inaccurate results. Another limitation is the potential for photobleaching, which can reduce the fluorescence intensity of the NBD tag over time.
Orientations Futures
There are several future directions for research involving 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. One area of interest is the study of lipid trafficking in disease states such as cancer and neurodegenerative disorders. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be used to track the movement of lipids in diseased cells, which can provide insights into the underlying mechanisms of these diseases.
Another area of research is the development of new fluorescent probes based on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. These probes can be tailored to specific lipids or cellular processes, which can expand the range of applications for fluorescent microscopy.
Conclusion
In conclusion, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. Its ability to label and visualize phospholipids in live cells has made it a valuable tool for the study of membrane dynamics and lipid trafficking. Despite its limitations, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has the potential to contribute to the understanding of various cellular processes and disease states.
Méthodes De Synthèse
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be synthesized through a series of chemical reactions starting from commercially available materials. The synthesis involves the coupling of NBD-dodecanoic acid with palmitoyl-CoA to form NBD-palmitoyl-dodecanoyl-CoA, which is then used to acylate phosphatidylserine. The final product is purified using chromatography techniques and characterized using spectroscopic methods.
Applications De Recherche Scientifique
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has been used extensively in scientific research as a fluorescent probe to study various cellular processes. One of the main applications of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is in the study of membrane dynamics and lipid trafficking. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine allows for easy visualization of the phospholipid in live cells, which can be used to track the movement and distribution of lipids within the cell membrane.
Propriétés
Numéro CAS |
138898-75-6 |
|---|---|
Nom du produit |
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
Formule moléculaire |
C40H68N5O13P |
Poids moléculaire |
858 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[[(2S)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C40H68N5O13P/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(46)54-29-32(30-55-59(52,53)56-31-33(41)40(48)49)57-37(47)25-22-19-16-13-11-14-17-20-23-28-42-34-26-27-35(45(50)51)39-38(34)43-58-44-39/h26-27,32-33,42H,2-25,28-31,41H2,1H3,(H,48,49)(H,52,53)/t32-,33-/m0/s1 |
Clé InChI |
RJXPDLXIFQXFME-LQJZCPKCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Autres numéros CAS |
138898-75-6 |
Synonymes |
(1-palmitoyl-2-NBD-aminododecanoyl)phosphatidylserine (palmitoyl-C12-NBD)-PS 1-palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)



![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
